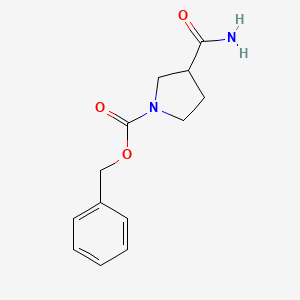

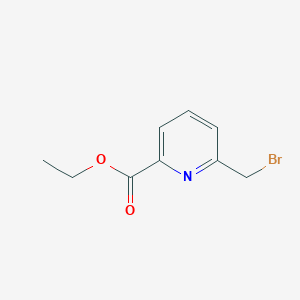

Benzyl 3-carbamoylpyrrolidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

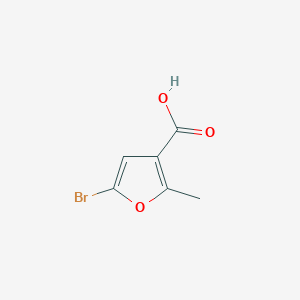

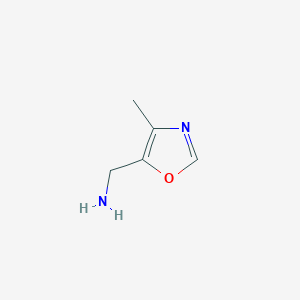

Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a compound that is structurally related to pyrrolidine derivatives, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The compound features a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a carbamoyl group at the 3-position.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those similar to this compound, can be achieved through various synthetic routes. For instance, asymmetric synthesis methods have been developed to produce cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acids with high diastereomeric and enantiomeric excesses, which are structurally related to the compound . Additionally, benzyl esters, which are structurally related to this compound, can be synthesized using 2-benzyloxy-1-methylpyridinium triflate in the presence of triethylamine, which acts as both a promoter and a scavenger .

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related compounds, such as 1-benzyl-3-carbamoylpyridinium chloride, has been studied. This compound undergoes electrochemical reactions that lead to the formation of diastereoisomeric dimers and dihydropyridine derivatives, which suggests that the this compound may also exhibit interesting structural features upon undergoing similar electrochemical processes .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to this compound can be inferred from the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium ion, which undergoes a reversible one-electron reduction followed by irreversible dimerization and further reduction to dihydropyridine derivatives . Additionally, photocarboxylation reactions have been reported for benzylic C–H bonds, which could potentially be applied to the benzyl group in this compound to introduce carboxylic acid functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of structurally related compounds can provide some insights. For example, the luminescent properties of yttrium benzene dicarboxylates have been studied, indicating that the presence of carboxylate groups and aromatic systems can lead to interesting optical properties . The electrochemical properties of related compounds, such as 1-benzyl-3-carbamoylpyridinium chloride, have also been explored, revealing details about their redox behavior .

安全和危害

属性

IUPAC Name |

benzyl 3-carbamoylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}acetic acid](/img/structure/B1290363.png)